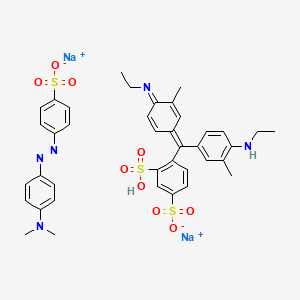
6-Ethoxy-2(3H)-benzothiazolone
Übersicht
Beschreibung
6-Ethoxy-2(3H)-benzothiazolone, also known as 2-Mercapto-6-ethoxybenzothiazole or 6-Ethoxy-2-mercaptobenzothiazole, is a chemical compound with the molecular formula C9H9NOS2 . It has a molecular weight of 211.304 .
Synthesis Analysis
The synthesis of 6-Ethoxy-2(3H)-benzothiazolone and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-Ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of 6-Ethoxy-2(3H)-benzothiazolone . The starting compounds used for synthesizing the compound were obtained from Sigma-Aldrich (AR grade) and used without any further purification .Molecular Structure Analysis
The molecular structure of 6-Ethoxy-2(3H)-benzothiazolone can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file . A study on 6-Ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of 6-Ethoxy-2(3H)-benzothiazolone, reported the deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-Ethoxy-2-aminobenzothiazolium moiety .Physical And Chemical Properties Analysis
6-Ethoxy-2(3H)-benzothiazolone is a pale cream to pale brown crystalline powder . It has a molecular weight of 211.304 and a formula of C9H9NOS2 .Wissenschaftliche Forschungsanwendungen
Stability and Derivative Analysis A new carbonic anhydrase inhibitor derivative of ethoxyzolamide has shown clinical efficacy for lowering intraocular pressure, with stability most pronounced at pH 4 to 5.5. This highlights the compound's potential in ophthalmic drug applications due to its stability across a range of pH levels (Chiang et al., 1992).
Topoisomerase II Inhibition Synthesized derivatives of benzothiazole, including benzoxazole and benzimidazole, demonstrated significant eukaryotic DNA topoisomerase II inhibitory activity, suggesting potential applications in cancer treatment. These compounds were tested for their ability to inhibit topoisomerase II, with several derivatives showing higher activity than the reference drug etoposide (Pınar et al., 2004).
Antitumor Properties Research on 2-(4-Aminophenyl)benzothiazoles revealed selective growth inhibitory properties against certain cancer cell lines, with differential uptake and metabolism potentially underlying their selective anticancer activity. This indicates the importance of metabolic pathways in the effectiveness of benzothiazole derivatives as antitumor agents (Kashiyama et al., 1999).
Anticancer and Antiangiogenic Activities Novel 3-arylaminobenzofuran derivatives, including benzothiazole compounds, have shown potent anticancer and antiangiogenic activities in vitro and in vivo. These findings suggest the potential of benzothiazole derivatives in the development of new cancer therapies, highlighting their effectiveness in inhibiting cancer cell growth and disrupting vascular structures (Romagnoli et al., 2015).
Apoptosis Induction A study on 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) showed its ability to induce apoptosis in human leukemia cells through a mitochondrial/caspase-dependent pathway. This indicates the role of benzothiazole derivatives in promoting cell death in cancer cells, offering insights into their use as antileukemic agents (Repický et al., 2009).
Environmental Presence and Human Exposure Benzothiazole derivatives have been found in human urine across several countries, suggesting widespread environmental presence and human exposure. This study underscores the need for further research on the potential health effects of benzothiazole exposure (Asimakopoulos et al., 2013).
Antimicrobial Activity New pyridine derivatives synthesized from 2-amino substituted benzothiazoles demonstrated variable antimicrobial activity against bacteria and fungi. This suggests the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).
Safety And Hazards
The safety data sheet for 6-Ethoxy-2-mercaptobenzothiazolone indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended for use only as a laboratory chemical . In case of a major fire and large quantities, the area should be evacuated due to the risk of explosion .
Eigenschaften
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNGOOZIXBRRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428815 | |
| Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2(3H)-benzothiazolone | |
CAS RN |
72680-01-4 | |
| Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)




